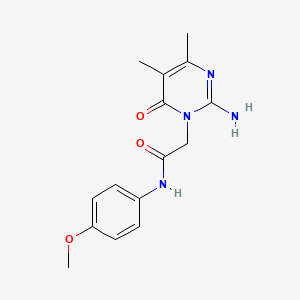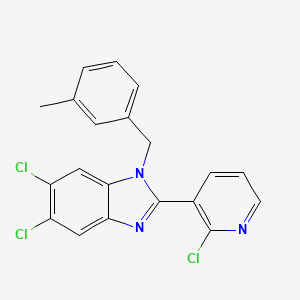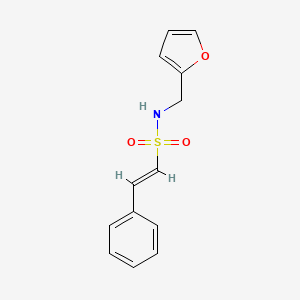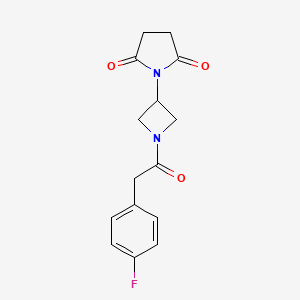
5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a complex organic compound featuring a bromine atom, a butyl group, and a dioxidotetrahydrothiophen moiety attached to a furan ring
Mécanisme D'action
Target of Action
The primary target of 5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell . This inward flow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .
Biochemical Pathways
The activation of GIRK channels by this compound affects the potassium ion homeostasis in cells . This can have downstream effects on various cellular processes that are regulated by the membrane potential, such as the firing of action potentials in neurons .
Pharmacokinetics
This suggests that this compound may also have favorable pharmacokinetic properties that enhance its bioavailability .
Result of Action
The activation of GIRK channels by this compound leads to hyperpolarization of the cell membrane . This can result in decreased neuronal excitability, which may have therapeutic implications in conditions characterized by excessive neuronal activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core The bromination of the furan ring is achieved using bromine in the presence of a suitable catalyst, such as iron(III) bromide
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, is also being explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted furan derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: The biological potential of this compound is being explored, particularly in the development of new antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.
Medicine: Research is ongoing to evaluate the therapeutic potential of this compound in treating various diseases. Its unique chemical properties may offer new avenues for the development of novel pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparaison Avec Des Composés Similaires
5-bromo-N-ethyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
5-bromo-N-propyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
5-bromo-N-pentyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
Uniqueness: Compared to its analogs, 5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide stands out due to its optimal balance of hydrophobic and hydrophilic properties, which enhances its biological activity and solubility. This balance is crucial for its effectiveness in various applications.
Propriétés
IUPAC Name |
5-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4S/c1-2-3-7-15(10-6-8-20(17,18)9-10)13(16)11-4-5-12(14)19-11/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIDKBOMCKJBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Trifluoromethyl)benzamido]benzamide](/img/structure/B2968188.png)
![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2968189.png)


![2-(3-chloro-4-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2968193.png)


![1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2968200.png)
![4-((4-methylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2968201.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide](/img/structure/B2968206.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2968207.png)
![N-(3-chloro-4-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2968208.png)
